Prostaglandin K2

Übersicht

Beschreibung

Prostaglandin K2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins are known for their diverse hormone-like effects in animals. This compound, specifically, is formed by the oxidation of Prostaglandin E2 or Prostaglandin D2 . These compounds play crucial roles in various physiological processes, including inflammation, vasodilation, and the regulation of smooth muscle tissue.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin K2, often involves complex multi-step processes. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity and efficiency. For instance, the synthesis of prostaglandins can involve the formation of a chiral cyclopentane core, followed by the sequential incorporation of lipid chains through processes such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .

Industrial Production Methods: Industrial production of prostaglandins typically employs scalable and cost-effective synthetic routes. The use of chemoenzymatic methods allows for the production of prostaglandins on a larger scale, making them more accessible for pharmaceutical applications. The Corey lactone intermediate is often used as a key intermediate in these processes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin K2 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um die gewünschten biologischen Aktivitäten zu erzielen.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann durch die Oxidation von Prostaglandin E2 oder Prostaglandin D2 gebildet werden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem Prostaglandinmolekül zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, um die biologische Aktivität der Verbindung zu verbessern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel führt die Oxidation von Prostaglandin E2 oder Prostaglandin D2 zur Bildung von this compound .

Wissenschaftliche Forschungsanwendungen

Prostaglandin K2 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der wichtigsten Anwendungen sind:

Chemie: this compound wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Prostaglandinen verwendet.

Biologie: Es spielt eine Rolle beim Verständnis der physiologischen Funktionen von Prostaglandinen, einschließlich ihrer Auswirkungen auf Entzündungen und Vasodilatation.

Medizin: this compound und seine Analoga werden auf ihre potenziellen therapeutischen Anwendungen untersucht, beispielsweise bei der Behandlung von entzündlichen Erkrankungen und Herz-Kreislauf-Erkrankungen.

Industrie: Die Verbindung wird bei der Entwicklung von Prostaglandin-bezogenen Medikamenten und anderen pharmazeutischen Produkten verwendet .

5. Wirkmechanismus

This compound übt seine Wirkungen durch Wechselwirkungen mit spezifischen Rezeptoren auf Zielzellen aus. Diese Rezeptoren gehören zur Familie der G-Protein-gekoppelten Rezeptoren, die verschiedene Signalwege vermitteln. Die Bindung von this compound an seine Rezeptoren kann zu einer Reihe von biologischen Reaktionen führen, darunter Vasodilatation, Hemmung der Thrombozytenaggregation und Modulation von Entzündungen .

Wirkmechanismus

Prostaglandin K2 exerts its effects through interactions with specific receptors on target cells. These receptors are part of the G-protein-coupled receptor family, which mediates various signaling pathways. The binding of this compound to its receptors can lead to a range of biological responses, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin K2 ist Teil einer größeren Familie von Prostaglandinen, die jeweils einzigartige Strukturmerkmale und biologische Aktivitäten aufweisen. Einige ähnliche Verbindungen sind:

Prostaglandin E2: Bekannt für seine Rolle bei Entzündungen und der Regulierung von Fieber.

Prostaglandin D2: Beteiligt an allergischen Reaktionen und der Schlafregulation.

Prostaglandin F2α: Spielt eine Rolle bei der Kontraktion von glattem Muskelgewebe.

Prostaglandin I2 (Prostacyclin): Wirkt als Vasodilatator und Hemmstoff der Thrombozytenaggregation

This compound ist einzigartig aufgrund seiner spezifischen Bildung durch Oxidation von Prostaglandin E2 oder Prostaglandin D2 und seiner unterschiedlichen biologischen Aktivitäten .

Biologische Aktivität

Prostaglandins (PGs) are lipid compounds derived from fatty acids that play crucial roles in various physiological processes, including inflammation, immune response, and homeostasis. Among the numerous prostaglandins, Prostaglandin K2 (PGK2) has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of PGK2, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Overview of this compound

This compound is a member of the prostaglandin family, characterized by its cyclopentane ring structure and various functional groups that enable it to interact with specific receptors in the body. PGK2 is primarily synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, which also produces other important prostaglandins like PGE2 and PGI2. The biosynthesis of PGK2 is modulated by various factors, including inflammatory stimuli and cellular stress.

PGK2 exerts its biological effects through several mechanisms:

- Receptor Activation : PGK2 interacts with specific G-protein-coupled receptors (GPCRs), leading to various intracellular signaling cascades. The activation of these receptors can modulate gene expression and influence cellular responses.

- Inhibition of Inflammation : Research indicates that PGK2 may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and other mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Regulation of Vascular Function : PGK2 has been shown to affect vascular tone by promoting vasodilation through its action on vascular smooth muscle cells.

Biological Activities

The biological activities of PGK2 can be categorized into several key areas:

1. Anti-Inflammatory Effects

Numerous studies have highlighted the role of PGK2 in modulating inflammation. For instance, a study demonstrated that PGK2 significantly reduced levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This suggests that PGK2 may be a potential therapeutic target for treating inflammatory diseases.

2. Bone Metabolism

PGK2 has been implicated in bone metabolism, particularly in the regulation of osteoblast activity. A study found that vitamin K2 (menatetrenone), which inhibits prostaglandin synthesis, led to decreased PGE2 production in osteoblast-like cells, suggesting a complex interplay between vitamin K and prostaglandin activity in bone health .

3. Cancer Research

Research indicates that PGK2 may play a role in cancer biology. Elevated levels of prostaglandins have been associated with tumor progression and metastasis. For example, a study involving breast cancer patients showed a correlation between serum levels of PGE2 and disease stage, highlighting the potential role of prostaglandins in cancer prognosis .

Case Study 1: Inflammatory Response Modulation

A clinical trial investigated the effects of PGK2 on patients with rheumatoid arthritis. Participants receiving treatment with a PGK2 analog exhibited reduced joint inflammation and pain compared to the control group. The results suggested that targeting PGK2 could provide a novel approach for managing inflammatory arthropathies.

Case Study 2: Bone Health in Osteoporosis

A study focused on postmenopausal women with osteoporosis examined the effects of vitamin K2 supplementation on bone mineral density (BMD). Results indicated that vitamin K2 enhanced BMD and reduced fracture risk, potentially through its interaction with prostaglandin pathways . This underscores the importance of understanding prostaglandin activity in developing osteoporosis therapies.

Research Findings Summary Table

Eigenschaften

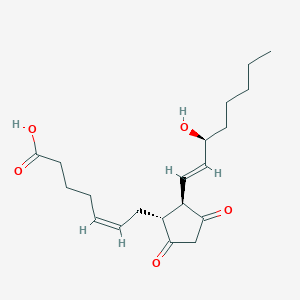

IUPAC Name |

(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,21H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMXPVXJSFPPTQ-DJUJBXLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(=O)CC1=O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348055 | |

| Record name | Prostaglandin K2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275816-51-8 | |

| Record name | Prostaglandin K2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.